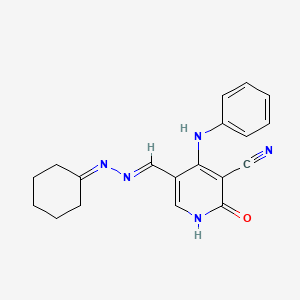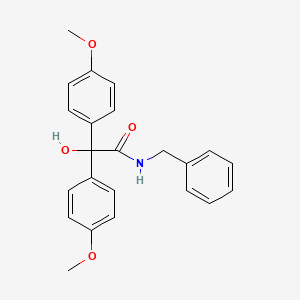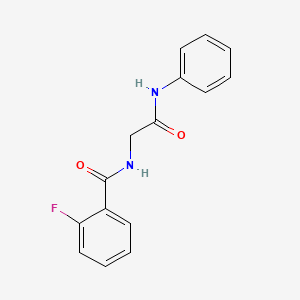
6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, an ethylthiophene group at the 2nd position, and a morpholine-4-carbonyl group at the 4th position of the quinoline ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the bromine, ethylthiophene, and morpholine-4-carbonyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Wissenschaftliche Forschungsanwendungen
6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied. For example, in cancer research, it may inhibit the activity of certain kinases or transcription factors involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE can be compared with other quinoline derivatives that have similar structural features. Some similar compounds include:
2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE: Lacks the bromine atom at the 6th position.
6-BROMO-2-(5-METHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE: Contains a methylthiophene group instead of an ethylthiophene group.
6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(PIPERIDINE-4-CARBONYL)QUINOLINE: Contains a piperidine-4-carbonyl group instead of a morpholine-4-carbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[6-bromo-2-(5-ethylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-2-14-4-6-19(26-14)18-12-16(20(24)23-7-9-25-10-8-23)15-11-13(21)3-5-17(15)22-18/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGPCAYDRACDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI)](/img/structure/B5995030.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5995043.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B5995057.png)
![1-(Azepan-1-yl)-3-[3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenoxy]propan-2-ol](/img/structure/B5995067.png)
![3,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5995071.png)
![3-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL}AMINO)PROPANOIC ACID](/img/structure/B5995072.png)
![Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide](/img/structure/B5995075.png)
![2-[4-[(3-Ethoxyphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B5995082.png)
![4-amino-2-[3-(3-methoxyphenoxy)propylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B5995084.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B5995087.png)

![N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine](/img/structure/B5995101.png)
